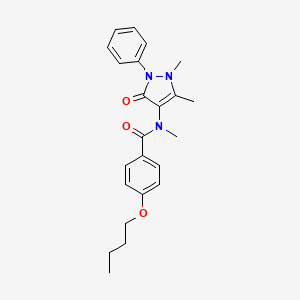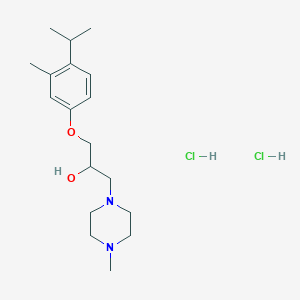![molecular formula C21H18N2O3 B4996476 4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate, commonly known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APAP belongs to the family of N-arylbenzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of APAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. APAP is thought to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and is therefore a target for anti-inflammatory drugs.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer effects, APAP has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated that APAP can modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. APAP has also been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
APAP has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, one limitation of APAP is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on APAP. One area of interest is the development of more potent and selective APAP derivatives for use as anti-inflammatory and anticancer agents. Another potential direction is the investigation of the mechanism of action of APAP, with the goal of identifying new targets for drug development. Additionally, there is interest in exploring the potential use of APAP as a neuroprotective agent, given its antioxidant properties and potential ability to modulate signaling pathways involved in neurodegeneration.
合成法
The synthesis of APAP involves the reaction of 4-aminophenyl acetate with 4-nitroaniline in the presence of a catalyst, followed by reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride. The resulting product is then acetylated using acetic anhydride to yield APAP.
科学的研究の応用
APAP has been extensively studied for its potential therapeutic applications. Studies have shown that APAP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, APAP has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines.
特性
IUPAC Name |
[4-[(4-anilinophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-13-7-16(8-14-20)21(25)23-19-11-9-18(10-12-19)22-17-5-3-2-4-6-17/h2-14,22H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKZQWQBBPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4996394.png)

![2-methyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4996406.png)
![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B4996448.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)